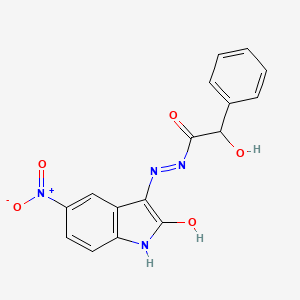![molecular formula C12H11N3O2 B3867088 N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3867088.png)
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide
Overview
Description
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide, also known as FPH1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. FPH1 is a potent inhibitor of the Hippo signaling pathway, which plays a critical role in regulating cell growth and proliferation.
Mechanism of Action
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide inhibits the Hippo signaling pathway by binding to the protein kinase LATS1/2, which phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. This leads to the inhibition of downstream target genes that regulate cell proliferation and survival.
Biochemical and Physiological Effects:
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been shown to have several biochemical and physiological effects. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide also reduces cardiac hypertrophy by inhibiting the expression of hypertrophic genes. In addition, N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide improves cognitive function by reducing neuroinflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide in lab experiments is its specificity for the Hippo signaling pathway. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been shown to have minimal off-target effects, which makes it an ideal tool for studying the Hippo pathway. However, N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has limited solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the research of N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide. One area of research is the development of more potent and selective inhibitors of the Hippo signaling pathway. Another area of research is the identification of biomarkers that can predict the response to N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide treatment in cancer patients. In addition, the potential therapeutic applications of N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide in other diseases, such as diabetes and obesity, are also being explored.
Conclusion:
In conclusion, N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide inhibits the Hippo signaling pathway by blocking the activity of LATS1/2, which leads to the inhibition of downstream target genes. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has several biochemical and physiological effects, including the inhibition of cancer cell proliferation, reduction of cardiac hypertrophy, and improvement of cognitive function. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has advantages and limitations for lab experiments, and future directions for research include the development of more potent and selective inhibitors and the identification of biomarkers for patient selection.
Scientific Research Applications
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo by blocking the Hippo signaling pathway. In addition, N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been shown to improve cardiac function and reduce cardiac hypertrophy in animal models of heart failure. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9(11-6-4-8-17-11)14-15-12(16)10-5-2-3-7-13-10/h2-8H,1H3,(H,15,16)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIALSAWSDNZIDK-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(diethylamino)benzylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B3867005.png)
![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3867012.png)
![methyl 4-{2-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B3867013.png)
![2-[2-(3-methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867030.png)
acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867042.png)

![4-bromobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3867058.png)
![5-amino-3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3867068.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3867074.png)


![(1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B3867099.png)

![5-(3,4-dimethoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3867107.png)